molecular formula C30H48O7S B1245228 capisterone B

capisterone B

Cat. No.: B1245228
M. Wt: 552.8 g/mol
InChI Key: CCRYNKGKKAVQTA-JNRXYXSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capisterone B is a bioactive steroidal compound isolated from the marine green alga Penicillus capitatus. It was identified alongside its analog, capisterone A, through bioassay-guided screening aimed at reversing fluconazole resistance in Saccharomyces cerevisiae . Structurally, this compound is characterized by a hydroxyl group, as evidenced by its IR absorption at 3431 cm⁻¹, and a positive optical rotation ([α]D +2.1 in MeOH). Its sodium salt form was previously reported with distinct physicochemical properties, but the free hydrogen form dominates in recent studies . This compound demonstrates synergistic antifungal activity with fluconazole, making it a candidate for combating resistant fungal strains.

Properties

Molecular Formula

C30H48O7S

Molecular Weight

552.8 g/mol

IUPAC Name

[(1S,3R,7S,8R,11S,12S,15R,16R)-7-(hydroxymethyl)-12,16-dimethyl-15-[(2R)-6-methyl-4-oxoheptan-2-yl]-6-oxo-7-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]methyl hydrogen sulfate

InChI

InChI=1S/C30H48O7S/c1-19(2)14-21(32)15-20(3)22-8-10-27(5)23-6-7-24-28(17-31,18-37-38(34,35)36)25(33)9-11-29(24)16-30(23,29)13-12-26(22,27)4/h19-20,22-24,31H,6-18H2,1-5H3,(H,34,35,36)/t20-,22-,23+,24+,26-,27+,28+,29-,30+/m1/s1

InChI Key

CCRYNKGKKAVQTA-JNRXYXSHSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)[C@@]5(CO)COS(=O)(=O)O)C)C

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(CO)COS(=O)(=O)O)C)C

Synonyms

capisterone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Capisterone A

Capisterone B and capisterone A share a common biosynthetic origin and steroidal backbone but differ in stereochemistry and functional groups:

Property This compound Capisterone A
Optical Rotation ([α]D) +2.1 (MeOH, c 0.33) −6.3 (MeOH, c 0.80)
IR Absorption (cm⁻¹) 3431 (hydroxyl) 3474 (hydroxyl)
CD Spectrum ([θ]) 294 nm (−5,325) 294 nm (−4,309)
Biological Role Enhances fluconazole activity Enhances fluconazole activity

Key distinctions include:

  • Optical Activity : The positive rotation of this compound contrasts with the negative rotation of capisterone A, suggesting enantiomeric or epimeric differences .
  • Sodium Salt vs. Free Form : Earlier studies reported this compound as a sodium salt ([α]D +0.19), but recent data reflect its free hydrogen form, altering its polarity and bioavailability .

Functional Comparison

Both capisterones enhance fluconazole’s efficacy against S. cerevisiae, but quantitative differences in potency remain uncharacterized in available literature. Their synergistic mechanism likely involves disrupting fungal membrane integrity or modulating efflux pumps, a common trait among steroidal enhancers .

Broader Context of Similar Compounds

This compound belongs to a broader class of marine-derived steroids, including amphidinin G and bahamaolide A, which exhibit antifungal and cytotoxic activities .

Research Findings

  • Antifungal Synergy : this compound reduces the minimum inhibitory concentration (MIC) of fluconazole in S. cerevisiae, though exact efficacy metrics require further validation .
  • Structural Insights : NMR and HRTOFMS data (unpublished, referenced in supporting materials of ) suggest a tetracyclic steroidal framework with oxygenated substituents, common in bioactive marine natural products.
  • Pharmacological Potential: Unlike synthetic antifungals, this compound’s natural origin may reduce toxicity risks, but its pharmacokinetic profile (e.g., metabolic stability) remains unexplored.

Q & A

Q. How should researchers formulate hypotheses and questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Use the PICO framework (Population, Intervention, Comparison, Outcome) for translational studies. Conduct systematic literature reviews to identify knowledge gaps. Pilot studies can validate assay feasibility before large-scale experiments .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationReference
LC-MSQuantification, purity assessment
NMR SpectroscopyStructural elucidation
HPLC-UVStability profiling

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Batch variabilityDocument synthesis conditions rigorously
Assay interferenceInclude solvent/vehicle controls
Low statistical powerConduct power analysis during design phase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
capisterone B
Reactant of Route 2
capisterone B

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